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Compound of Interest

Compound Name: Procyanidin B2

Cat. No.: B192186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of
Procyanidin B2, a naturally occurring flavan-3-ol with significant therapeutic potential. This
document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS)
characteristics, outlines the experimental protocols for their determination, and visually
represents its known signaling pathways.

Spectroscopic Data of Procyanidin B2

The structural elucidation of Procyanidin B2 relies heavily on modern spectroscopic
techniques. The following tables summarize the key NMR and mass spectrometry data
compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR chemical shifts of Procyanidin B2 are sensitive to the solvent used for
analysis. Below are the reported chemical shifts in two common deuterated solvents, acetone-
de and methanol-da. It is important to note that complete and unambiguous assignment of all
signals can be challenging and may vary slightly between different studies and experimental
conditions.

Table 1: *H NMR Chemical Shifts (8, ppm) of Procyanidin B2
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Atom Number Acetone-de Methanol-d4/D20

Upper Unit (C-Ring)

H-2 5.07
H-3 3.91
H-4 4.61

Lower Unit (F-Ring)

H-2
H-3
H-4a 2.72 2.60 - 3.00
H-4p i 2.60 - 3.00

Aromatic Protons (Rings A, B,

D, E)

H-6 (A-Ring) ~5.90

H-8 (A-Ring) ~5.90

H-6 (D-Ring)

H-2', H-5', H-6' (B/E-Rings) - 6.50 - 7.15

Note: Some assignments are partial and based on the available literature. The signals for the
aromatic protons of the B and E rings typically appear as a complex multiplet.[1]

Table 2: 3C NMR Chemical Shifts (8, ppm) of Procyanidin B2
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Atom Number Acetone-ds Methanol-da4
Upper Unit

C-2 83.1 83.9
C-3 66.8 67.9
C-14 375 38.3
C-4a 106.5 107.3
C-5 156.9 157.8
C-6 97.2 98.1
C-7 157.4 158.3
C-8 107.5 108.3
C-8a 155.9 156.8
C-I 132.1 132.9
Cc-2 115.3 116.1
C-3 145.2 146.0
Cc-4 145.5 146.3
C-5' 116.0 116.8
C-6' 119.8 120.6
Lower Unit

c-2" 79.9 80.7
c-3" 72.8 73.6
c-4" 29.2 30.0
C-4a" 100.0 100.8
C-5" 157.0 157.8
Cc-6" 96.3 97.1
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c-7" 157.7 158.5
Cc-8" 106.9 107.7
C-8a" 154.9 155.7
c-1" 1321 132.9
c-2™ 115.3 116.1
c-3" 145.2 146.0
c-4™ 1455 146.3
Cc-5" 116.0 116.8
c-6" 119.8 120.6

Note: The assignments are based on compiled data and may have slight variations depending
on the specific experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the characterization of Procyanidin
B2 and its metabolites. Electrospray ionization (ESI) is commonly used, often in negative ion
mode.

Table 3: High-Resolution Mass Spectrometry Data for Procyanidin B2
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Parameter

Value

Reference

Molecular Formula

C30H26012

[2]

Monoisotopic Mass

578.1424 g/mol

[2]

[M-H]~ (m/2)

577.1352

[3]

Key MS/MS Fragments ([M-
H]7) (m/z)

Heterocyclic Ring Fission

451 [3]
(HRF)
Retro-Diels-Alder (RDA)

425 _ [3]
fragmentation
Water loss from the RDA

407 [3]
fragment
Quinone-methide (QM)

289 cleavage of the interflavan [3]
bond
QM cleavage of the interflavan

287 [4]

bond

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible spectroscopic data.

The following sections outline typical experimental procedures for NMR and MS analysis of

Procyanidin B2.

NMR Spectroscopy Protocol

A general protocol for the NMR analysis of flavonoids like Procyanidin B2 is as follows:

e Sample Preparation:

o Dissolve 5-10 mg of purified Procyanidin B2 in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., acetone-ds, methanol-da).
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o For samples in D20 or methanol-d4, a small amount of a reference standard such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be added for chemical shift
referencing (6 = 0.00 ppm). For other solvents, the residual solvent peak can be used as
an internal reference.

e Instrumentation:

o A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable
probe (e.g., broadband or cryoprobe).

e 1H NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

[¢]

Spectral Width: Approximately 12-16 ppm.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.
e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

(¢]

Spectral Width: Approximately 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096 or more, due to the low natural abundance of 13C.
e 2D NMR Experiments (for structural elucidation):

o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Reference the spectra using the appropriate standard or solvent peak.

Mass Spectrometry (UPLC-ESI-MS/MS) Protocol

A typical protocol for the analysis of Procyanidin B2 using Ultra-Performance Liquid
Chromatography coupled with Electrospray lonization Tandem Mass Spectrometry is detailed
below.[3]

e Sample Preparation:

o Extract Procyanidin B2 from the sample matrix using a suitable solvent (e.g.,
methanol/water or acetone/water).

o Centrifuge the extract to remove particulate matter.
o Filter the supernatant through a 0.22 um syringe filter before injection.

e UPLC System:

[¢]

Column: A reversed-phase column suitable for polyphenol analysis (e.g., C18, 1.7 um
particle size).

Mobile Phase A: 0.1% formic acid in water.

[¢]

[¢]

Mobile Phase B: 0.1% formic acid in acetonitrile.
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o Gradient Elution: A typical gradient might be: 5-15% B over 10 min, then to 40% B over 20
min, followed by a wash and re-equilibration step.

o Flow Rate: 0.2-0.4 mL/min.
o Column Temperature: 30-40 °C.

o Injection Volume: 1-5 pL.

e Mass Spectrometer:
o lon Source: Electrospray lonization (ESI).
o Polarity: Negative ion mode is often preferred for procyanidins.
o Scan Mode: Full scan MS and data-dependent MS/MS.
o Capillary Voltage: 3.0-4.5 kV.
o Source Temperature: 120-150 °C.
o Desolvation Gas Flow: 600-800 L/hr.
o Collision Gas: Argon.
o Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows and
key signaling pathways involving Procyanidin B2.

Experimental Workflows
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UPLC-MS/MS Analysis Workflow

" S UPLC Separation ESlI lonization Tandem MS Analysis
(C18, Gradient Elution) (Negative Mode) (Full Scan & MS/MS)

NMR Analysis Workflow
Sample Preparation
(5-10 mg in 0.5 mL solvent)

NMR Data Acquisition Data Processing
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC) (FT, Phasing, Baseline Correction)

Data Analysis
(Identification & Fragmentation)

Spectral Analysis & Assignment

Click to download full resolution via product page

Overview of NMR and UPLC-MS/MS analytical workflows.

Signaling Pathways of Procyanidin B2

Procyanidin B2 has been shown to modulate several key signaling pathways involved in
cellular processes like proliferation, apoptosis, and inflammation.
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Inhibitory effects of Procyanidin B2 on key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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